2-(4-Bromophenyl)pyrrolidine
Overview
Description
2-(4-Bromophenyl)pyrrolidine is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates or building blocks in the synthesis of more complex structures. The presence of the bromophenyl group suggests that this compound can be used in various coupling reactions, which is a common strategy in the synthesis of pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes, which are structurally similar to 2-(4-Bromophenyl)pyrrolidine . These complexes are synthesized and characterized with detailed structural determination by X-ray diffraction, indicating the importance of such techniques in understanding the molecular structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Bromophenyl)pyrrolidine has been studied using single-crystal X-ray structure determination, which provides insights into the spatial arrangement of atoms within the molecule . For instance, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined, revealing a triclinic space group and specific bond lengths and angles . Such detailed structural information is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Compounds with a bromophenyl moiety, like 2-(4-Bromophenyl)pyrrolidine, are often involved in chemical reactions that form new bonds through catalytic processes. For example, the cyclometalated Pd(II) and Ir(III) complexes mentioned earlier are used in one-pot oxidation/Suzuki coupling reactions, which are valuable for creating biaryl structures . These reactions are significant in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the crystal structure of a compound can influence its solubility, melting point, and other physical properties . The presence of intermolecular interactions, such as hydrogen bonds and π-π interactions, can also affect these properties . Additionally, the luminescent properties of related compounds have been studied, showing that they exhibit emission peaks under UV irradiation, which could be relevant for applications in optoelectronic devices .
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
The compound 2-(4-Bromophenyl)pyrrolidine and its analogues have been studied for their hydrogen-bonding patterns. This research reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Such studies are crucial in understanding molecular interactions and crystal structures (Balderson et al., 2007).
Conformational Studies
Conformational studies on derivatives of 2-(4-Bromophenyl)pyrrolidine, such as 1-(2-bromophenyl)pyrrolidin-2-one, have shown significant insights into the non-planar nature of these compounds in both solution and solid states. Understanding the spatial arrangement of molecules is fundamental in materials science and pharmaceutical development (Fujiwara et al., 1977).
Asymmetric Synthesis and Molecular Docking
Research on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, which include 2-(4-Bromophenyl)pyrrolidine structures, indicates potential applications in developing antithrombin agents. Molecular docking studies help in predicting the interaction and effectiveness of these compounds as thrombin inhibitors (Ayan et al., 2013).
Antibacterial Activity
Studies on 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine, have shown promising results in antimicrobial activity. This implies potential applications in developing new antibiotics or disinfectants (Bogdanowicz et al., 2013).
Quantification in Pharmaceutical Ingredients
Research on quantifying impurities like (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile in pharmaceutical ingredients demonstrates the importance of 2-(4-Bromophenyl)pyrrolidine in ensuring drug purity and safety. This is critical in pharmaceutical quality control (Wagh et al., 2017).
Synthesis of Novel Carbapenem
The compound has been used in the synthesis of carbapenem, a class of highly effective antibiotics used for the treatment of severe or high-risk bacterial infections. This showcases its role in advancing antibiotic development (Hashihayata et al., 2002).
Safety And Hazards
The compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that 2-(4-Bromophenyl)pyrrolidine and its derivatives have potential for further exploration in drug discovery and development .
properties
IUPAC Name |
2-(4-bromophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401531 | |
Record name | 2-(4-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrrolidine | |
CAS RN |
383127-22-8 | |
Record name | 2-(4-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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